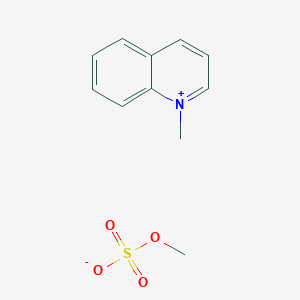

1-Methylquinolinium methyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylquinolin-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N.CH4O4S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQIAXMMFNWEIF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=CC=CC=C21.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491012 | |

| Record name | 1-Methylquinolin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-10-0 | |

| Record name | 1-Methylquinolin-1-ium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLQUINOLINIUM METHYL SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylquinolinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylquinolinium methyl sulfate, a quaternary ammonium salt derived from quinoline. The document details the synthesis pathway, reaction mechanism, experimental protocols, and key characterization data. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Synthesis Pathway and Core Principles

The synthesis of this compound is a classic example of the Menshutkin reaction , a nucleophilic substitution reaction (SN2) where a tertiary amine is alkylated to form a quaternary ammonium salt.[1][2] In this specific case, the tertiary amine is quinoline, and the alkylating agent is dimethyl sulfate.[3]

The nitrogen atom of the quinoline ring acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The methyl sulfate anion is a good leaving group, facilitating the formation of the stable 1-methylquinolinium cation and the methyl sulfate anion.[3]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline molecule attacks the electrophilic methyl carbon of dimethyl sulfate.

-

Transition State: A transient pentacoordinate transition state is formed where a new C-N bond is partially formed, and the C-O bond of the leaving methyl sulfate group is partially broken.

-

Product Formation: The methyl sulfate group departs as a stable anion, resulting in the formation of the 1-methylquinolinium cation.

This single-step concerted mechanism is characteristic of SN2 reactions.[4]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for the N-alkylation of quinolines and other amines with dimethyl sulfate.[2][3]

Materials:

-

Quinoline (freshly distilled)

-

Dimethyl sulfate

-

Anhydrous diethyl ether

-

Ice-salt bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 1 equivalent of freshly distilled quinoline in anhydrous diethyl ether.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Dimethyl Sulfate: Slowly add 1 equivalent of dimethyl sulfate dropwise to the stirred quinoline solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended). A precipitate of this compound will form.[3]

-

Isolation of Product: Collect the solid product by vacuum filtration and wash it several times with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to obtain the final this compound. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that while the synthesis of this compound is well-established, specific, and detailed characterization data is not consistently available in the cited literature. The presented data is based on typical yields for similar reactions and expected spectroscopic characteristics.[1][2]

| Parameter | Value | Reference / Note |

| Molecular Formula | C11H13NO4S | |

| Molecular Weight | 255.29 g/mol | Calculated |

| Typical Yield | 80-95% | Estimated based on analogous reactions[2] |

| Melting Point | 130-135 °C | Estimated based on similar quinolinium salts[1] |

| Appearance | White to off-white crystalline solid | General observation for quaternary ammonium salts |

Characterization Data

The following tables provide the expected spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 | d | H-2 |

| ~9.2 | d | H-8 |

| ~8.5 | d | H-4 |

| ~8.3 | d | H-5 |

| ~8.1 | t | H-7 |

| ~7.9 | t | H-6 |

| ~7.8 | dd | H-3 |

| ~4.8 | s | N-CH₃ |

| ~3.6 | s | OSO₂-CH₃ |

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~148 | C-9 |

| ~140 | C-4 |

| ~138 | C-7 |

| ~131 | C-5 |

| ~130 | C-10 |

| ~129 | C-6 |

| ~122 | C-3 |

| ~118 | C-8 |

| ~55 | OSO₂-CH₃ |

| ~48 | N-CH₃ |

Table 3: FTIR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1620 | C=N and C=C stretching (quinolinium ring) |

| ~1250 | S=O stretching (asymmetric) |

| ~1060 | S-O stretching (symmetric) |

| ~780 | C-H bending (aromatic) |

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

References

Physical and chemical properties of 1-Methylquinolinium methyl sulfate

An In-depth Technical Guide to 1-Methylquinolinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 38746-10-0 | |

| Molecular Formula | C₁₁H₁₃NO₄S | |

| Molecular Weight | 255.295 g/mol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (expected to be soluble in polar solvents) |

Chemical Properties

The chemical properties are derived from the constituent ions: the 1-methylquinolinium cation and the methyl sulfate anion.

| Property | Value | Source |

| IUPAC Name | 1-methylquinolin-1-ium; methyl sulfate | |

| Cation Formula | C₁₀H₁₀N⁺ | [1] |

| Cation Molecular Weight | 144.19 g/mol | [1] |

| Anion Formula | CH₃O₄S⁻ | [2] |

| Anion Molecular Weight | 111.10 g/mol | [2] |

| LogP (Cation) | 1.66430 (Computed) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of the nitrogen atom in quinoline. A standard and effective method involves the use of dimethyl sulfate as a methylating agent.

Reaction: Quinoline + Dimethyl Sulfate → this compound

Materials and Reagents:

-

Quinoline (C₉H₇N)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on reaction temperature)

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of quinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or acetonitrile) or, if proceeding neat, place the quinoline directly in the flask. The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.

-

Addition of Methylating Agent: While stirring the quinoline solution, slowly add 1.0 to 1.1 equivalents of dimethyl sulfate via a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature or slightly elevated). For a more controlled reaction, the flask can be cooled in an ice bath during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many cases, the product will begin to precipitate out of the solution as a solid. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.

-

Isolation of Product: Once the reaction is complete, the product can be isolated. If the product has precipitated, it can be collected by vacuum filtration. If the product remains in solution, it can be precipitated by the addition of a non-polar solvent such as anhydrous diethyl ether.

-

Purification: The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Drying: The purified product should be dried under vacuum to remove any residual solvent.

Characterization and Analytical Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinolinium ring protons and the N-methyl and O-methyl protons. The aromatic protons of the quinolinium ring will appear in the downfield region (typically δ 7.5-9.5 ppm). The N-methyl protons will likely appear as a singlet at approximately δ 4.5-5.0 ppm. The methyl protons of the methyl sulfate anion will appear as a singlet further upfield, likely around δ 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbons of the quinoline ring system, the N-methyl carbon, and the O-methyl carbon of the sulfate anion. The aromatic carbons will resonate in the δ 120-150 ppm region. The N-methyl carbon is expected around δ 45-50 ppm, and the O-methyl carbon of the sulfate anion is expected around δ 55-60 ppm.

3.2.2 Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (1500-1650 cm⁻¹), and strong bands associated with the sulfate group (S=O stretching around 1250 cm⁻¹ and S-O stretching around 1050 cm⁻¹).

3.2.3 Mass Spectrometry (MS) Mass spectrometry will show the molecular ion of the cation at m/z corresponding to [C₁₀H₁₀N]⁺ (144.08). The methyl sulfate anion would not be observed in positive ion mode.

Reactivity and Potential Applications

N-methylquinolinium salts are known to be significantly more reactive towards nucleophiles than quinoline itself.[3] The positive charge on the nitrogen atom activates the quinoline ring system, making it susceptible to nucleophilic attack. Studies have shown the reactivity of substituted N-methylquinolinium salts with nucleophiles like hydroxide ions and piperidine.[3][4] This reactivity makes them useful intermediates in organic synthesis.

Given the properties of related compounds, this compound may have applications in areas such as:

-

Phase-transfer catalysis: Due to its ionic nature.

-

Synthesis of functional dyes: The quinolinium core is a common feature in various dyes.

-

Precursors for more complex heterocyclic compounds: The activated ring system can be a starting point for annulation and other ring-forming reactions.

Mandatory Visualizations

Caption: A general workflow for the synthesis of this compound.

Caption: The SN2 reaction mechanism for the N-methylation of quinoline.

Caption: A workflow for the analytical characterization of this compound.

References

- 1. 1-Methylquinolinium | C10H10N+ | CID 19849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl sulfate(1-) | CH3O4S- | CID 4694097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics of reactions in heterocycles. Part XIII. Substituted N-methylpyridinium and N-methylquinolinium salts with piperidine in water and in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Kinetics of reactions in heterocycles. Part XII. Substituted N-methylquinolinium and N-methylisoquinolinium salts with hydroxide ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide on the Mechanism of Action of 1-Methylquinolinium Methyl Sulfate in Catalysis

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific information regarding the catalytic applications and detailed mechanism of action for 1-Methylquinolinium methyl sulfate. This compound is commercially available but appears to be sparsely studied, or at least not prominently featured in published research concerning catalysis.

Therefore, this guide will provide a foundational understanding of the catalytic behavior of closely related N-alkylquinolinium salts, which is the class of compounds to which this compound belongs. The mechanisms and applications described herein are based on the known reactivity of these related structures and serve as a predictive framework for the potential catalytic activity of this compound. Researchers and professionals are advised to use this information as a starting point for empirical investigation.

Introduction to N-Alkylquinolinium Salts in Catalysis

N-alkylquinolinium salts are a class of quaternary ammonium compounds characterized by a positively charged nitrogen atom within a quinoline ring system, with an alkyl group attached to the nitrogen. This structure renders them effective in several catalytic applications, primarily by acting as phase-transfer catalysts or as activators for various organic transformations. The "methyl sulfate" component of the topic compound is the counter-anion to the 1-methylquinolinium cation.

Predicted Mechanism of Action: Phase-Transfer Catalysis

The most probable catalytic role for this compound is as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).

The Catalytic Cycle

The general mechanism for a phase-transfer catalyzed nucleophilic substitution is illustrated below. In this cycle, the 1-methylquinolinium cation (Q⁺) transports an aqueous-phase anion (Nu⁻) into the organic phase to react with an organic substrate (R-X).

1-Methylquinolinium Methyl Sulfate: A Technical Guide to a Novel Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) are a class of salts with melting points below 100°C, offering a unique combination of properties including low volatility, high thermal stability, and tunable physicochemical characteristics. This technical guide provides an in-depth overview of 1-Methylquinolinium methyl sulfate, a promising yet under-documented ionic liquid. This document consolidates available information on its synthesis, physicochemical properties, and potential applications, with a focus on providing detailed experimental protocols and structured data for researchers in chemistry and drug development.

Introduction

Quinolinium-based ionic liquids are of growing interest due to the versatile chemical reactivity of the quinoline moiety. This compound, comprised of the 1-methylquinolinium cation and the methyl sulfate anion, is a potentially valuable solvent and catalyst for a range of chemical transformations. Its properties can be tailored by modifying the cation or anion, a key feature of ionic liquids. This guide aims to provide a foundational understanding of this specific ionic liquid to facilitate its investigation and application.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the quaternization of quinoline with dimethyl sulfate. This reaction is a straightforward N-alkylation.

Experimental Protocol: Synthesis

Materials:

-

Quinoline (freshly distilled)

-

Dimethyl sulfate (caution: toxic and carcinogenic)

-

Diethyl ether or ethyl acetate (for washing)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser (optional, for reactions at elevated temperatures)

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, add one molar equivalent of freshly distilled quinoline to a round-bottom flask equipped with a magnetic stirrer.

-

Place the flask in an ice bath to control the initial exothermic reaction.

-

Slowly add one molar equivalent of dimethyl sulfate to the quinoline via a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a viscous liquid or a solid precipitate of this compound will be formed.

-

Wash the crude product multiple times with diethyl ether or ethyl acetate to remove any unreacted starting materials. This is done by adding the solvent, stirring, and then decanting the solvent.

-

After washing, dry the purified ionic liquid under vacuum using a rotary evaporator to remove any residual solvent.

Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Characterization

The synthesized this compound should be characterized to confirm its structure and purity using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to identify the protons on the quinolinium ring and the methyl groups.

-

¹³C NMR provides information about the carbon skeleton of the cation.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic vibrational frequencies of the quinolinium ring and the sulfate anion.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the 1-methylquinolinium cation.

-

Physicochemical Properties

| Property | Expected Value / Range | Method of Measurement |

| Molecular Formula | C₁₁H₁₃NO₄S | - |

| Molecular Weight | 255.29 g/mol | - |

| Appearance | Colorless to pale yellow liquid/solid | Visual Inspection |

| Melting Point | < 100 °C | Differential Scanning Calorimetry (DSC) |

| Thermal Stability | Likely stable up to 200-300 °C | Thermogravimetric Analysis (TGA) |

| Density | 1.1 - 1.3 g/cm³ | Densitometer |

| Viscosity | Moderate to high | Viscometer |

| Solubility | Soluble in polar organic solvents | Miscibility tests |

Potential Applications

Quinolinium-based ionic liquids have shown promise in various fields. The following are potential areas of application for this compound.

Organic Synthesis

Ionic liquids can serve as both solvents and catalysts in organic reactions. The Lewis acidic nature of the quinolinium cation can catalyze various transformations.

Potential Catalytic Applications:

-

Friedel-Crafts reactions: The Lewis acidity can promote acylation and alkylation of aromatic compounds.

-

Condensation reactions: Can act as a catalyst and recyclable medium for reactions like Knoevenagel or aldol condensations.

-

Multicomponent reactions: The unique solvent properties can facilitate the efficient synthesis of complex molecules in a single step.

Electrochemistry

The ionic nature and potentially wide electrochemical window of this compound make it a candidate for electrochemical applications. The electrochemical stability is determined by the reduction potential of the cation and the oxidation potential of the anion[1][2].

Potential Electrochemical Uses:

-

Electrolytes in batteries: Could be a component of non-volatile and safer electrolytes for lithium-ion or other battery types.

-

Electrochemical sensors: Can be used as a medium for the development of sensors for various analytes.

-

Electrodeposition: May serve as a solvent for the deposition of metals and alloys.

Visualizations

Diagrams of Methodologies and Concepts

References

The Solubility Profile of 1-Methylquinolinium Methyl Sulfate: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in formulating effective therapeutic agents and designing robust chemical processes. This technical guide provides an in-depth overview of the solubility characteristics of 1-Methylquinolinium methyl sulfate, a quaternary ammonium compound with potential applications in various scientific fields. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, analogous behavior of similar ionic liquids, and detailed experimental protocols for its determination.

Understanding the Solubility of Ionic Liquids

This compound belongs to the class of compounds known as ionic liquids (ILs). Unlike traditional salts, many ILs are liquid at or near room temperature and exhibit a unique set of physicochemical properties, including varying solubility in a wide range of organic solvents. The solubility of an ionic liquid is primarily influenced by the nature of its cation and anion, as well as the properties of the solvent, such as polarity, hydrogen bonding capability, and cohesive energy density.

The 1-methylquinolinium cation, being aromatic and possessing a delocalized positive charge, can engage in various intermolecular interactions, including π-π stacking and electrostatic interactions. The methyl sulfate anion is relatively small and can participate in hydrogen bonding. The interplay of these characteristics dictates the miscibility of this compound with different organic solvents.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity Index (Reichardt) | Temperature (°C) | Solubility ( g/100 mL) |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 0.762 | 25 | Data not available |

| Ethanol | C₂H₅OH | 0.654 | 25 | Data not available |

| 1-Propanol | C₃H₇OH | 0.617 | 25 | Data not available |

| 1-Butanol | C₄H₉OH | 0.586 | 25 | Data not available |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.444 | 25 | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 0.386 | 25 | Data not available |

| Acetonitrile | CH₃CN | 0.460 | 25 | Data not available |

| Acetone | (CH₃)₂CO | 0.355 | 25 | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 25 | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | 0.228 | 25 | Data not available |

| Non-Polar Solvents | ||||

| Toluene | C₇H₈ | 0.099 | 25 | Data not available |

| Hexane | C₆H₁₄ | -0.001 | 25 | Data not available |

| Chloroform | CHCl₃ | 0.259 | 25 | Data not available |

| Dichloromethane | CH₂Cl₂ | 0.309 | 25 | Data not available |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the solubility of this compound, a detailed experimental protocol based on the isothermal equilibrium method is provided below.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Centrifuge

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered aliquot. This can be achieved through several methods:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial containing the filtered aliquot under vacuum and weigh the remaining solid. The solubility can be calculated from the mass of the residue and the volume of the aliquot.

-

Spectroscopic Method (UV-Vis): If the compound has a chromophore, prepare a calibration curve of absorbance versus concentration using standards of known concentration. Dilute the filtered aliquot to a concentration that falls within the linear range of the calibration curve and measure its absorbance.

-

Chromatographic Method (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Prepare a calibration curve and determine the concentration of the diluted aliquot.

-

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of ionic liquids.

A Technical Guide to the Thermal Stability and Decomposition of 1-Methylquinolinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylquinolinium methyl sulfate is an organic salt belonging to the diverse class of ionic liquids (ILs). As with many ILs, its thermal stability is a critical parameter influencing its potential applications, particularly in fields like drug development, catalysis, and materials science where thermal stress may be a factor. The decomposition temperature dictates the upper limit of its operational window and provides insights into its chemical stability.

The thermal degradation of such N-alkylated heterocyclic salts can be influenced by several factors, including the nature of the cation and anion, the length of the alkyl chains, and the presence of functional groups. For N-alkylquinolinium salts, decomposition pathways may involve a retro-Menshutkin reaction, which is an SN2-centered degradation process.

Predicted Thermal Behavior

Based on the available literature for related compounds, the thermal stability of this compound is expected to be influenced by both the quinolinium cation and the methyl sulfate anion.

-

Influence of the Cation (1-Methylquinolinium): Quinolinium-based ILs have been a subject of study, and their thermal behavior is known to be dependent on the nature of the N-substituent and the associated anion. The presence of the aromatic quinoline ring generally imparts a degree of thermal stability.

-

Influence of the Anion (Methyl Sulfate): The methyl sulfate anion is known to result in ionic liquids with lower thermal stability compared to those with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻). This is likely due to the greater nucleophilicity of the methyl sulfate anion, which can facilitate decomposition pathways such as the aforementioned retro-Menshutkin reaction. For instance, ionic liquids with methylsulfate anions have shown lower thermal stabilities in some cases.

Therefore, it is anticipated that the decomposition of this compound would occur at a moderate temperature range for ionic liquids.

Comparative Thermal Stability Data

To provide a context for the expected thermal stability of this compound, the following table summarizes the decomposition temperatures (Td) of various related ionic liquids. The onset temperature of decomposition is a common metric reported from thermogravimetric analysis (TGA).

| Cation | Anion | Onset Decomposition Temp. (°C) |

| 1-Butyl-3-methylimidazolium | Methyl Sulfate | ~350-400 |

| 1-Allyl-3-methylimidazolium | Methyl Sulfate | (Only glass transition observed) |

| 1-Allylpyridinium | Methyl Sulfate | (Only glass transition observed) |

| N-alkylpyridinium | Bromide | ~230 |

| Cholinium-based | Various | ~238 |

| Dicationic Imidazolium | Dodecanoate | Thermally stable up to ~177 |

Note: The data presented is compiled from various sources and the exact values can vary based on experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following standard experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time. It is the primary method for determining the decomposition temperature.

-

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak).

-

Instrumentation: A thermogravimetric analyzer (e.g., Perkin-Elmer STA 6000, TA Instruments Q500).

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min. Slower heating rates can provide better resolution of thermal events.

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed.

-

Tonset: Determined by the intersection of the baseline tangent with the tangent to the steepest part of the mass loss curve.

-

Tpeak: The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.

-

-

4.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions, as well as to determine the enthalpy of these transitions.

-

Objective: To identify melting point (Tm), glass transition temperature (Tg), and any other phase transitions, and to determine the associated enthalpy changes.

-

Instrumentation: A differential scanning calorimeter (e.g., Mettler Toledo DSC1, TA Instruments Q2000).

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or other appropriate DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes:

-

An initial heating ramp to a temperature above any expected transitions to erase the sample's thermal history.

-

A controlled cooling ramp (e.g., 10 °C/min) to observe crystallization.

-

A final heating ramp (e.g., 10 °C/min) to observe the glass transition and melting.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Tg: A step-change in the baseline.

-

Tm: The peak temperature of an endothermic event (melting).

-

Enthalpy of Fusion (ΔHf): The area under the melting peak.

-

-

Visualized Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Logical Relationship of Thermal Analysis to Application Viability.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of its probable thermal behavior can be extrapolated from related ionic liquids. It is anticipated to have moderate thermal stability, with the methyl sulfate anion likely being the primary determinant of its decomposition temperature. For definitive characterization, rigorous experimental analysis using TGA and DSC is essential. The protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to proceed with the thermal evaluation of this compound.

An In-depth Technical Guide on the Electrochemical Properties of Quinolinium-Based Ionic Liquids for Battery Applications: A Case Study with 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them promising candidates for electrolytes in next-generation batteries.[1] Within the diverse family of ILs, those based on aromatic nitrogen-containing heterocyclic cations, such as quinolinium and imidazolium, are of particular interest. This guide focuses on the electrochemical properties of quinolinium-based ILs for battery applications. Due to a notable lack of specific data for 1-Methylquinolinium methyl sulfate in the current scientific literature, this document will use the well-characterized and structurally related ionic liquid, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]), as a representative example to illustrate the key electrochemical parameters and experimental methodologies relevant to this class of materials.

[EMIM][TFSI] is an imidazolium-based ionic liquid that has been extensively studied as a battery electrolyte.[1] Its properties provide a valuable benchmark for understanding the potential performance of other aromatic heterocyclic ILs, like those derived from quinoline.

Core Electrochemical Properties

The suitability of an ionic liquid as a battery electrolyte is determined by several key electrochemical properties. These include ionic conductivity, the electrochemical stability window (ESW), and its performance in a battery cell during cycling.

Data Presentation

The following tables summarize the quantitative data for the electrochemical properties of [EMIM][TFSI] as a battery electrolyte.

| Property | Value | Conditions | Reference |

| Ionic Conductivity | 8.8 mS/cm | Room Temperature | [2] |

| Electrochemical Stability Window (ESW) | 4.1 V | - | [2] |

| Melting Point | -17 °C | - | [2] |

Table 1: Key Electrochemical Properties of [EMIM][TFSI]

| Parameter | Value | Conditions | Reference |

| Cathodic Limit | 1.1 V vs Li/Li+ | Pt microdisc electrode | [3] |

| Anodic Limit | 5.2 V vs Li/Li+ | Pt microdisc electrode | [3] |

Table 2: Electrochemical Stability Window Details for [EMIM][TFSI]

Experimental Protocols

The characterization of an ionic liquid electrolyte for battery applications involves a series of standardized electrochemical tests.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor in determining a battery's internal resistance and rate capability.

Methodology:

-

The ionic liquid sample is placed in a sealed, temperature-controlled cell equipped with two blocking electrodes (typically platinum).

-

Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range.

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

-

The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.[4]

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage battery applications.

Methodology:

-

A three-electrode cell is assembled with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).[5]

-

The ionic liquid containing a lithium salt is used as the electrolyte.

-

Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) is performed, scanning the potential from the open-circuit voltage to cathodic and anodic limits.[1][5]

-

The cathodic and anodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte reduction and oxidation, respectively.[5]

Battery Cycling Performance

The ultimate test of an electrolyte is its performance in a full battery cell. This involves assembling a cell and subjecting it to repeated charge-discharge cycles to evaluate its stability and efficiency.

Methodology:

-

A coin cell (or other cell format) is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of a cathode (e.g., LiFePO4), an anode (e.g., lithium metal or graphite), a separator, and the ionic liquid electrolyte.

-

The cell undergoes an initial formation cycle at a low current rate (e.g., C/20) to establish a stable solid-electrolyte interphase (SEI) on the anode.

-

The cell is then cycled at various C-rates (a measure of the charge and discharge current relative to the battery's capacity) for a specified number of cycles.[6]

-

Key performance metrics, including discharge capacity, coulombic efficiency, and capacity retention, are monitored throughout the cycling process.[6]

Visualizations

Experimental Workflow for Ionic Liquid Electrolyte Characterization

Caption: Workflow for the electrochemical characterization of an ionic liquid electrolyte.

Logical Relationship of Key Electrochemical Properties

Caption: Interplay of key electrochemical properties for battery performance.

Conclusion and Future Outlook

While specific electrochemical data for this compound in battery applications remains elusive, the analysis of the analogous ionic liquid, [EMIM][TFSI], provides a valuable framework for its potential evaluation. The experimental protocols outlined in this guide can be directly applied to characterize the ionic conductivity, electrochemical stability, and cycling performance of this compound and other quinolinium-based ionic liquids.

Future research should focus on the synthesis and purification of novel quinolinium-based ILs and a systematic investigation of their electrochemical properties. By understanding the structure-property relationships within this class of materials, it may be possible to design new ionic liquid electrolytes with enhanced performance for next-generation energy storage devices. The exploration of quinolinium-based ILs represents a promising, yet underexplored, avenue in the quest for safer and more efficient batteries.

References

An In-depth Technical Guide on the Molecular Structure and Computational Studies of 1-Methylquinolinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and computational analysis of 1-Methylquinolinium methyl sulfate (C₁₁H₁₃NO₄S). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected structural and spectroscopic characteristics based on the well-understood properties of the 1-methylquinolinium cation and the methyl sulfate anion. Furthermore, it details the standard experimental and computational protocols that are pivotal for a thorough characterization of this molecule.

Molecular Structure

This compound is an organic salt consisting of a 1-methylquinolinium cation and a methyl sulfate anion. The positive charge on the cation is localized on the nitrogen atom of the quinoline ring system. The quinoline core is a bicyclic aromatic heterocycle, which is planar. The methyl group attached to the nitrogen is tetrahedral. The methyl sulfate anion (CH₃OSO₃⁻) also possesses a tetrahedral geometry around the central sulfur atom.

Caption: Ball-and-stick representation of the 1-Methylquinolinium cation and Methyl Sulfate anion.

Spectroscopic Characterization

The spectroscopic analysis of this compound would involve Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Quinoline ring protons | 7.5 - 9.5 | Multiplets |

| N-CH₃ protons | ~4.5 | Singlet |

| O-CH₃ protons (methyl sulfate) | ~3.5 - 4.0 | Singlet |

Expected ¹³C NMR Data:

| Carbons | Expected Chemical Shift (ppm) |

| Quinoline ring carbons | 120 - 150 |

| N-CH₃ carbon | ~45 - 50 |

| O-CH₃ carbon (methyl sulfate) | ~55 - 60 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) would be used.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (CH₃) | 2850 - 3000 | Stretching |

| Aromatic C=C and C=N | 1450 - 1650 | Stretching |

| S=O | ~1250 and ~1060 | Asymmetric and Symmetric Stretching |

| C-O | 1000 - 1300 | Stretching |

| C-N | 1000 - 1350 | Stretching |

| Aromatic C-H | 750 - 900 | Out-of-plane Bending |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrument: A benchtop FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected UV-Vis Data:

The 1-methylquinolinium cation contains a conjugated aromatic system and is expected to exhibit strong absorption in the UV region.

| Electronic Transition | Expected λmax (nm) |

| π → π* | ~230 and ~315 |

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.

-

Data Processing: The resulting spectrum of absorbance versus wavelength is plotted to determine the wavelength(s) of maximum absorbance (λmax).

Computational Studies

Density Functional Theory (DFT) is a powerful computational method to investigate the molecular properties of this compound.

Caption: A typical workflow for computational studies of a molecule using DFT.

Computational Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

-

Method: A suitable DFT functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.

-

Basis Set: A basis set like 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.

-

Calculations:

-

Geometry Optimization: The initial structure of the ion pair is optimized to find the lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles.

-

Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum. These frequencies are often scaled to better match experimental data.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the NMR chemical shifts, which can be correlated with experimental spectra.

-

Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

-

Predicted Computational Data:

Computational studies on quinoline derivatives have shown good correlation between theoretical and experimental data.[1][2][3] For this compound, DFT calculations would provide valuable insights into its three-dimensional structure, vibrational modes, and electronic properties, complementing and aiding in the interpretation of experimental spectroscopic data.

Conclusion

References

- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of 1-Methylquinolinium Methyl Sulfate in Organic Synthesis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylquinolinium methyl sulfate, a quaternary ammonium salt, holds potential as a versatile reagent in organic synthesis, primarily functioning as a phase-transfer catalyst and a methylating agent. Its structure, featuring a positively charged nitrogen atom within the quinoline ring and the methyl sulfate counter-anion, dictates its reactivity and utility in various chemical transformations. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, its role can be extrapolated from the well-established chemistry of analogous quaternary ammonium salts and methylating agents. These notes aim to provide a comprehensive overview of its likely applications, supported by general principles and data from related compounds.

Principle of Action: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This compound, being a quaternary ammonium salt, is an ideal candidate for a phase-transfer catalyst.

Mechanism of Phase-Transfer Catalysis:

The catalytic cycle involves the exchange of the methyl sulfate anion with a reactant anion from the aqueous phase. The resulting lipophilic ion pair, containing the 1-methylquinolinium cation, is then able to traverse the phase boundary into the organic phase. Here, the reactant anion, now in a less solvated and more reactive state, can react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process accelerates reaction rates, often under milder conditions, and can improve yields and selectivities.[1][2][3][4][5]

Logical Workflow for a Generic Phase-Transfer Catalyzed Reaction:

Caption: General workflow of a phase-transfer catalyzed reaction.

Application in Alkylation of Active Methylene Compounds

One of the most significant applications of phase-transfer catalysts is the alkylation of active methylene compounds. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can be deprotonated to form a stabilized carbanion. This carbanion can then undergo alkylation.

In a typical reaction, the active methylene compound is dissolved in an organic solvent, while the base (e.g., NaOH, K₂CO₃) is in an aqueous solution. The phase-transfer catalyst, such as this compound, facilitates the transfer of the hydroxide or carbonate ion into the organic phase to deprotonate the active methylene compound, or it transports the resulting carbanion to the organic electrophile. This method avoids the need for strong, anhydrous bases and dry solvents.[6][7][8][9][10]

Table 1: Representative Alkylation of Active Methylene Compounds using Phase-Transfer Catalysis

| Active Methylene Compound | Alkylating Agent | Catalyst (General) | Base | Solvent System | Typical Yield (%) |

| Diethyl malonate | Benzyl chloride | Quaternary Ammonium Salt | 50% aq. NaOH | Toluene/Water | 85-95 |

| Ethyl acetoacetate | n-Butyl bromide | Quaternary Ammonium Salt | K₂CO₃ | Dichloromethane/Water | 80-90 |

| Phenylacetonitrile | Ethyl iodide | Quaternary Ammonium Salt | 50% aq. NaOH | Benzene/Water | >90 |

Note: The data in this table is representative of typical phase-transfer catalyzed alkylations and is not specific to this compound due to a lack of published data for this specific catalyst.

Experimental Protocol: General Procedure for PTC Alkylation of an Active Methylene Compound

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the active methylene compound (1.0 eq.), the alkylating agent (1.0-1.2 eq.), and the organic solvent.

-

Catalyst and Base Addition: this compound (0.01-0.05 eq.) and an aqueous solution of the base (e.g., 50% NaOH) are added to the flask.

-

Reaction: The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress is monitored by TLC or GC.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography.

Application in N-Alkylation of Heterocycles

The N-alkylation of heterocyclic compounds such as indoles, imidazoles, and pyrroles is a fundamental transformation in the synthesis of many pharmaceuticals and biologically active molecules. This compound can potentially be used for the N-methylation of these heterocycles. Regioselectivity can be an issue in the N-alkylation of some heterocycles, but enzymatic methods are being explored to address this.[11][12][13]

Reaction Scheme: N-Methylation of a Generic Heterocycle

Caption: N-methylation of a heterocycle.

Role in the Synthesis of Fine Chemicals and Pharmaceuticals

The synthesis of fine chemicals and pharmaceutical intermediates often involves nucleophilic substitution reactions. This compound, as a phase-transfer catalyst, can be employed to enhance the efficiency of these reactions.[14][15][16][17][18][19] For instance, the synthesis of ethers from phenols and alkyl halides, or the preparation of esters from carboxylates and alkyl halides, can be effectively catalyzed under phase-transfer conditions. The use of PTC can lead to higher yields, reduced reaction times, and milder reaction conditions, which are all desirable attributes in industrial processes.[1][2]

Safety and Handling

This compound, like other alkylating agents and quaternary ammonium salts, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated fume hood.

Disclaimer: The application notes and protocols provided here are based on general chemical principles and data from analogous compounds. Due to the limited availability of specific experimental data for this compound in the scientific literature, these should be considered as starting points for investigation. Researchers should conduct their own optimization and safety assessments. Sigma-Aldrich, a supplier of this compound, notes that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. ijstr.org [ijstr.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. bipublication.com [bipublication.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]

- 10. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 11. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. chimia.ch [chimia.ch]

- 16. mdpi.com [mdpi.com]

- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 18. research.abo.fi [research.abo.fi]

- 19. researchgate.net [researchgate.net]

Application Notes: 1-Methylquinolinium Methyl Sulfate as a Catalyst in Esterification

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of pharmaceuticals, fragrances, solvents, and polymers.[1][2] Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid, which, despite their effectiveness, present significant challenges including corrosivity, difficulty in separation from the product, and the generation of substantial waste.[1] In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) have emerged as promising alternative catalysts for esterification.[2][3]

Ionic liquids are salts with low melting points, often liquid at room temperature, and are characterized by their negligible vapor pressure, high thermal stability, and tunable solvent properties.[2] Certain ILs, particularly those with acidic properties, can function as both catalyst and solvent, simplifying reaction and work-up procedures.[1] This application note explores the potential use of 1-Methylquinolinium methyl sulfate, a quinolinium-based ionic liquid, as a catalyst in the esterification of carboxylic acids with alcohols. While specific data for this particular IL is not prevalent in the reviewed literature, the information presented is based on analogous acidic ionic liquid systems and serves as a guide for its application.

Advantages of Using Ionic Liquids in Esterification:

-

Green Chemistry: Their low volatility reduces air pollution and environmental impact.[3]

-

Reusability: Many ionic liquids are immiscible with the ester product, allowing for easy separation and recycling of the catalyst.[1]

-

Dual Role: They can act as both a catalyst and a solvent, potentially eliminating the need for volatile organic solvents.[1][2]

-

Enhanced Reaction Rates: By effectively solvating water produced during the reaction, ionic liquids can shift the equilibrium towards the product, leading to higher conversions.[2]

Experimental Protocols

The following protocols are generalized for the use of an acidic ionic liquid like this compound as a catalyst in a typical esterification reaction.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with an Alcohol

-

Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq), and this compound (0.1-0.3 eq). The use of excess alcohol can help drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically ranging from 70°C to 120°C) and stir vigorously.[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further conversion is observed. Reaction times can vary from 2 to 24 hours.[4]

-

Product Isolation: After cooling the reaction mixture to room temperature, the ester product, which is typically immiscible with the ionic liquid, will form a separate layer.[3] Decant or separate the ester layer using a separatory funnel.

-

Purification: Wash the isolated ester layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Further Purification: If necessary, purify the crude ester by distillation or column chromatography.

-

Catalyst Recycling: The remaining ionic liquid layer can be washed with a suitable organic solvent (e.g., diethyl ether or hexane) to remove any residual product and then dried under vacuum to remove water and residual solvent. The recycled ionic liquid can be used for subsequent reactions.[1]

Quantitative Data

The following table summarizes representative data for esterification reactions catalyzed by various acidic ionic liquids, as specific data for this compound was not available in the reviewed literature. This data is intended to provide an indication of the potential efficiency of such catalysts under different conditions.

| Carboxylic Acid | Alcohol | Catalyst (Ionic Liquid) | Molar Ratio (Acid:Alcohol:IL) | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Lauric Acid | Methanol | [BMI.NTf2] + H2SO4 | - | 70 | 2 | 100 | [3] |

| Oleic Acid | Oleyl Alcohol | [NMP][CH3SO3] | 1:1 (9.9 wt% IL) | 90 | 8 | 86 | [5] |

| Acetic Acid | Butan-1-ol | [EMIM][HSO4] | 1:1 (0.66 mol ratio IL) | 110 | 4 | 90.34 | [5] |

| Levulinic Acid | Methanol | Aluminum Sulfate | 1:8 (0.04 mol/L cat.) | 160 | 1 | 93.04 | [4] |

Note: The catalysts listed above are examples of other ionic liquids and acidic catalysts used in esterification and are provided for comparative purposes.

Visualizations

Experimental Workflow

Caption: A general workflow for the esterification of a carboxylic acid and an alcohol using a recyclable ionic liquid catalyst.

Proposed Catalytic Cycle

Caption: A proposed mechanism for the acid-catalyzed esterification reaction, highlighting the key steps in the catalytic cycle.

References

Application Notes and Protocols for the Analytical Determination of 1-Methylquinolinium methyl sulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 1-Methylquinolinium methyl sulfate (CAS No: 38746-10-0), a quaternary ammonium salt containing a quinolinium core. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide presents robust, transferable methodologies based on the analysis of structurally similar quinolinium compounds. The protocols provided are intended as a strong starting point for method development and validation in a research or quality control setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a precise and reliable method for the quantification of this compound. The quinolinium ring system possesses a strong chromophore, making it well-suited for UV detection.

Experimental Protocol:

1.1. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

1.2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Mobile Phase: Isocratic elution with a mixture of 70% 20 mM sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

1.3. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical for Method Validation):

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2% |

HPLC Experimental Workflow:

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in simple matrices, leveraging its UV absorbance properties.

Experimental Protocol:

2.1. Instrumentation:

-

Double-beam UV-Visible Spectrophotometer

2.2. Method Parameters:

-

Solvent: Deionized water or 0.1 M Hydrochloric Acid

-

Scan Range: 200 - 400 nm (for initial determination of λmax)

-

Analytical Wavelength (λmax): Approximately 240 nm (hypothetical, to be determined experimentally)

-

Cuvette: 1 cm quartz cuvette

2.3. Standard and Sample Preparation:

-

Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the chosen solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).

-

Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.

2.4. Data Analysis:

-

Measure the absorbance of the blank (solvent), working standards, and samples at the analytical wavelength.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the working standards.

-

Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical for Method Validation):

| Parameter | Result |

| Linearity Range | 5 - 25 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Molar Absorptivity (ε) | To be determined experimentally |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (Recovery) | 99.0% - 102.0% |

Beer-Lambert Law Relationship:

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique. The positive charge on the quinolinium nitrogen makes it amenable to electrospray ionization in positive ion mode.

Conceptual Protocol:

A method could be developed using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid to promote ionization. The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode. For quantification, selected ion monitoring (SIM) of the parent ion of 1-Methylquinolinium (m/z = 144.08) would be performed. For confirmation, MS/MS fragmentation analysis could be employed. This advanced technique would offer significantly lower detection and quantification limits compared to HPLC-UV.

This document provides a foundational framework for developing and implementing analytical methods for this compound. All protocols should be fully validated in the end-user's laboratory to ensure performance meets the specific requirements of the application.

Application Note: Prospective Use of 1-Methylquinolinium methyl sulfate in Electrochemical Sensor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrochemical sensors offer a powerful platform for the detection of a wide array of analytes due to their high sensitivity, rapid response, and low cost. The performance of these sensors is largely dependent on the materials used to modify the electrode surface, which can enhance selectivity and signal transduction. Quinolinium salts, as a class of heterocyclic organic compounds, are known to be electrochemically active, with studies indicating their potential for redox activity. Cyclic voltammetry data have shown that quinolinium salts exhibit reduction potentials that can be correlated with their chemical structure.[1] This inherent electrochemical activity suggests their potential utility in the development of novel electrochemical sensors, possibly as redox mediators or as recognition elements for specific target analytes.

This application note explores the prospective use of 1-Methylquinolinium methyl sulfate as a functional material in the fabrication of electrochemical sensors. We present a hypothetical framework and detailed protocols for the development and characterization of a sensor based on this compound.

Principle of Operation (Hypothetical)

The proposed sensing mechanism is based on the immobilization of this compound onto an electrode surface, such as a glassy carbon electrode (GCE). The quinolinium cation, with its permanent positive charge and aromatic structure, could serve two potential roles:

-

Redox Mediator: It could facilitate electron transfer between the electrode and a target analyte that is otherwise electrochemically inactive at the bare electrode surface. The quinolinium moiety would undergo a reversible redox reaction, and the presence of the analyte would modulate this electrochemical signal.

-

Recognition Element: The unique structure and charge of the 1-Methylquinolinium cation might allow for specific non-covalent interactions (e.g., electrostatic, π-π stacking) with a target analyte. This binding event could induce a measurable change in the electrochemical properties of the modified electrode, such as a shift in peak potential or a change in peak current, which can be monitored by techniques like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS).

For this application note, we will focus on its potential role as a recognition element where its interaction with an analyte perturbs its electrochemical signal.

Experimental Protocols

The following are detailed methodologies for the key experiments in the development of a hypothetical this compound-based electrochemical sensor.

Protocol 1: Glassy Carbon Electrode (GCE) Preparation and Modification

-

GCE Cleaning:

-

Polish the bare GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

-

Rinse thoroughly with deionized (DI) water.

-

Soncate the polished electrode in a 1:1 solution of ethanol and DI water for 5 minutes to remove any residual alumina particles.

-

Dry the electrode under a stream of nitrogen gas.

-

-

Electrochemical Pre-treatment:

-

Perform cyclic voltammetry (CV) on the cleaned GCE in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s for 20 cycles, or until a stable voltammogram is obtained.

-

Rinse the electrode with DI water and allow it to dry.

-

-

Electrode Modification with this compound:

-

Prepare a 10 mM solution of this compound in a suitable solvent (e.g., dimethylformamide or a 1:1 water/ethanol mixture).

-

Use a drop-casting method to modify the GCE. Pipette 10 µL of the this compound solution onto the cleaned GCE surface.

-

Allow the solvent to evaporate at room temperature in a dust-free environment, resulting in a thin film of the compound on the electrode surface.

-

Protocol 2: Electrochemical Characterization of the Modified Electrode

-

Apparatus: A standard three-electrode electrochemical cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.

-

Electrolyte: A 0.1 M phosphate-buffered saline (PBS) solution (pH 7.4) containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ as a redox probe.

-

Cyclic Voltammetry (CV):

-

Record the CV of the modified electrode in the electrolyte solution at a scan rate of 50 mV/s. The potential range should be set to encompass the redox peaks of the [Fe(CN)₆]³⁻/⁴⁻ couple (e.g., -0.2 V to +0.6 V).

-